molecular formula C17H22N2O4S2 B2582677 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide CAS No. 1251686-64-2

3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide

Cat. No. B2582677
CAS RN: 1251686-64-2
M. Wt: 382.49
InChI Key: QBKGWBZTAFPYED-UHFFFAOYSA-N
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Description

3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide, also known as EPM-102, is a novel compound with potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using a specific method. EPM-102 has gained attention due to its unique mechanism of action and its ability to modulate various biochemical and physiological processes. In

Scientific Research Applications

Synthesis Techniques

The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates demonstrates a method that could potentially be adapted for the synthesis of compounds similar to "3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide". This process involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, suggesting a pathway for synthesizing sulfonyl-substituted thiophene derivatives C. E. Stephens et al., 1999.

Material Science Applications

A novel samarium(III) selective membrane sensor based on a structurally similar compound demonstrates the potential of using sulfonyl-substituted thiophene derivatives in sensor technology. The study describes the use of such compounds as ionophores in the development of selective sensors for Sm3+ ions, showcasing their applicability in analytical chemistry and material science M. Ganjali et al., 2003.

Biological Applications

The preparation and reactions of 5-Aryl-1,4,2-dithiazolium salts, although not directly related to the specific compound , illustrate the broader chemical framework within which similar compounds might be studied for biological applications. These reactions might be relevant for designing new molecules with potential biological activity, highlighting the versatility of thiophene derivatives in synthesizing biologically active compounds K. Yonemoto et al., 1990.

Chemical Properties and Reactions

The synthesis of 2-aminothiophene derivatives, including the study on their antimicrobial activity, showcases the chemical versatility of thiophene derivatives and their potential use in developing new pharmaceuticals. This research underlines the importance of thiophene scaffolds in medicinal chemistry and their potential for creating compounds with significant biological activity K. C. Prasad et al., 2017.

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-4-11-18-17(20)16-15(10-12-24-16)25(21,22)19(3)13-6-8-14(9-7-13)23-5-2/h6-10,12H,4-5,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKGWBZTAFPYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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